

# Chemical Shifts & Coupling Constants of Allylic Fluorides

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## Compound Focus: Allyl fluoride

CAS No.: 818-92-8

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The table below summarizes the characteristic NMR parameters for allylic fluorides, which are crucial for identifying these functional groups in molecular structures.

Type of Proton	Chemical Shift ( $\delta$ , ppm)	Coupling Constant Type	Typical Value (Hz)	Remarks
H-C-F	4.0 - 4.5 [1]	( $^2J_{\text{HF}}$ ) (Geminal)	~48 [2]	Highly dependent on substituents and stereochemistry.
H <sub>2</sub> C=C-CH <sub>2</sub> -F (Allylic -CH <sub>2</sub> F)	~4.4 (for -CH <sub>2</sub> F) [2]	( $^3J_{\text{HH}}$ ) (Vicinal)	5 - 7 [2]	Coupling to vinyl protons.
H <sub>2</sub> C=C-CH-F- (Allylic -CHF-)	Information not explicitly found in search results	( $^3J_{\text{HF}}$ ) (Vicinal)	~17 [2]	Coupling across a single bond.
C=C-H (Vinylic)	4.6 - 5.9 [1]	( $^4J_{\text{HF}}$ ) (Allylic)	~3 [2]	Long-range coupling over multiple bonds.

## Experimental Protocols & Case Studies

## Protocol 1: Synthesis and In Situ NMR Analysis of Pd-allyl Cationic Complexes

This methodology involves the synthesis of an allylic fluoride followed by its direct use in a palladium complexation reaction, monitored by NMR [2].

- **Step 1: Synthesis of 2-fluorobut-3-enyl benzoate**
  - **Procedure:** A two-step process involving cross-metathesis of allyltrimethylsilane with an olefinic partner, followed by **fluorodesilylation** of the resulting allylsilane using **Selectfluor** as the fluorinating agent [2].
  - **Purification & Characterization:** The product was purified and its structure determined using **NMR spectroscopy and mass spectrometry** [2].
- **Step 2: Oxidative Addition to Pd(0) and In Situ NMR Analysis**
  - **Reaction Conditions:** The allylic fluoride (2-fluorobut-3-enyl benzoate) was reacted with **Pd(dba)<sub>2</sub> and PPh<sub>3</sub> in CDCl<sub>3</sub>** [2].
  - **Monitoring:** The resulting palladium cationic complexes were **not isolated**; their structures were determined directly by **NMR spectroscopy and mass spectrometry** [2].
  - **Key Observation:** The study confirmed that the allylic fluoride underwent oxidative addition to Pd(0) in the same manner as its analogous allylic chloride [2].

## Protocol 2: Organocatalytic Asymmetric Allylic Benzylborylation

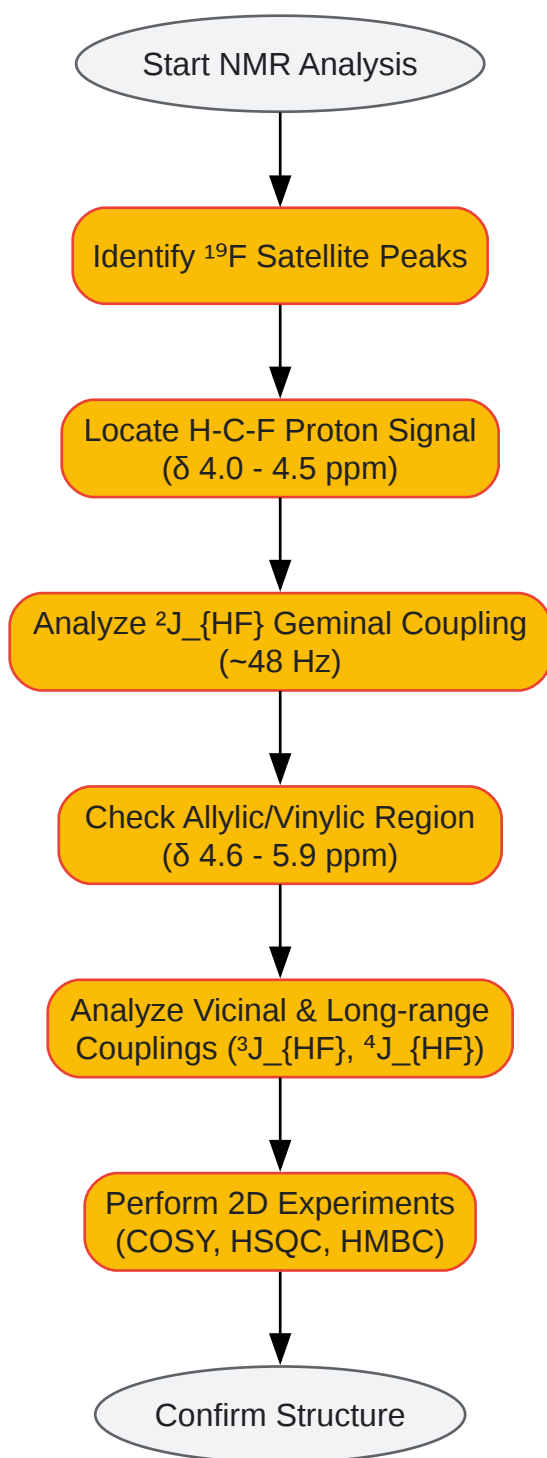
This 2024 protocol highlights a specific reaction where the fluoride leaving group plays a dual, unique role, and NMR is used to determine yields and stereoselectivity [3].

- **Reaction Components:**
  - **Nucleophile:**  $\alpha$ -silyl benzylboronic ester (e.g., **1c**).
  - **Electrophile:** Racemic **allyl fluoride** (e.g., **2b**).
  - **Catalyst:** Chiral Lewis base (e.g., **(DHQD)<sub>2</sub>PHAL**).
  - **Solvent:** THF.
- **Optimized Conditions:**
  - The reaction was performed with the **allyl fluoride** in excess.
  - Concentration: **0.4 M**.
  - Reaction Time: **48 hours**.
- **Analysis:**
  - **Yield Calculation:** Determined by **<sup>1</sup>H NMR** using an internal standard (1,3,5-trimethoxybenzene) and confirmed by isolated yield [3].

- **Stereochemistry:** The enantiomeric ratio (e.r.) and diastereomeric ratio (d.r.) of the product were determined by **chiral HPLC** [3].

## NMR Analysis Workflow for Allylic Fluorides

The diagram below outlines a systematic approach for analyzing allylic fluorides using NMR spectroscopy.



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Systematic workflow for structural confirmation of allylic fluorides using  $^1\text{H}$  NMR.

- **Identify  $^{19}\text{F}$  Satellites:** In proton NMR spectra, the  $^{19}\text{F}$  nucleus ( $I=1/2$ ) causes strong coupling, often resulting in **symmetrical satellite peaks** on either side of the main proton signals due to ( $^1\text{H}$ )-( $^{19}\text{F}$ ) coupling [4]. This is a key indicator of a fluorine atom's presence.

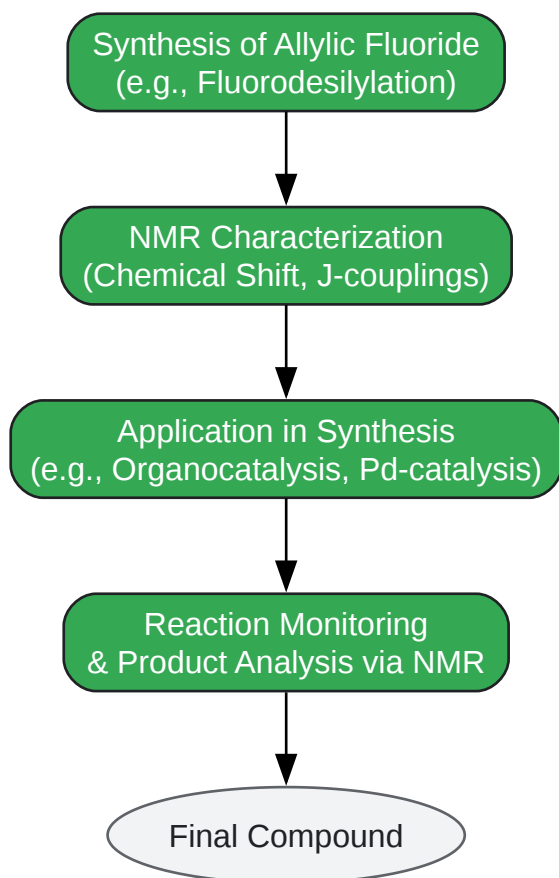
- **Analyze Coupling Constants:** The **geminal H-C-F coupling** ( $^2J_{\text{HF}}$ ) is a large constant ( $\sim 48$  Hz) and is a definitive signature of a fluoromethylene group. Vicinal ( $^3J_{\text{HF}}$ ) and long-range allylic ( $^4J_{\text{HF}}$ ) couplings provide further connectivity information [2].
- **Utilize 2D NMR:** For complex molecules, two-dimensional NMR techniques like **COSY (H-H correlation)**, **HSQC ( $^1\text{H}$ - $^{13}\text{C}$  correlation)**, and **HMBC (long-range  $^1\text{H}$ - $^{13}\text{C}$  correlation)** are essential for confirming the connectivity between the allylic fluoride moiety and the rest of the molecule [5] [6].

## Key Considerations & Challenges

- **Fluoride Basicity:** A major challenge in handling allylic fluorides, especially those with electron-withdrawing groups, is the potential for **elimination reactions**. The fluoride ion can act as a strong base, leading to the formation of dienes instead of the desired substitution product [2] [3].
- **Solvent and Referencing:** For NMR analysis, always use **deuterated solvents** (e.g.,  $\text{CDCl}_3$ ). The chemical shift is typically referenced against the solvent's residual proton peak or tetramethylsilane (TMS) at 0 ppm [5].
- **Instrument Requirements:** Modern NMR spectrometers with strong magnetic fields are preferred for high resolution and sensitivity. However, the analysis can be performed on standard instruments capable of observing  $^1\text{H}$  nuclei [5] [6].

## Research Applications & Workflow

The following diagram illustrates the role of NMR spectroscopy within a broader research workflow involving allylic fluorides, from synthesis to application.



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NMR is integral to the synthesis and application workflow of allylic fluorides.

- **Novel Synthetic Applications: Allyl fluorides** are emerging as versatile electrophiles in reactions like **palladium-catalyzed allylic fluorination** and **organocatalytic asymmetric allylic benzylborylation**. In the latter, the fluoride ion acts dually as a leaving group and a pronucleophile activator, a unique pathway enabled by its specific properties [7] [3].
- **Complex Formation:** Allylic fluorides can oxidatively add to Pd(0) centers to form  **$\pi$ -allylpalladium cationic complexes**, which are key intermediates in catalysis. These complexes can be characterized in situ by NMR spectroscopy [2].

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